molecular formula C16H9NO2 B8738304 5H-Indeno[1,2-c]isoquinoline-5,11(6H)-dione

5H-Indeno[1,2-c]isoquinoline-5,11(6H)-dione

Cat. No. B8738304
M. Wt: 247.25 g/mol
InChI Key: DGSVRLKKYZDLNB-UHFFFAOYSA-N
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Patent
US06828319B2

Procedure details

To a stirred suspension of 2 (40 g, 0.16 mol) in trifluoroacetic acid (2.5 L) was added triethylsilane (94 g, 0.8 mol) in small portions at room temperature and the reaction mixture was stirred for 96 h, during which time the reaction progress was monitored using TLC (eluent −5% MeOH/CH2Cl2). The reaction mixture was slowly poured on ice, filtered, washed with copious amounts of H2O and MeOH and dried in vacuo to provide the above-titled compound 6 (33.1 g, 88%), whose spectral data were identical to those of a sample of compound 6 that was obtained using Method I.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two
[Compound]
Name
eluent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]2[C:12](=O)[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[C:4]=2[NH:3]1.C([SiH](CC)CC)C.CO.C(Cl)Cl>FC(F)(F)C(O)=O>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]2[CH2:12][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[C:4]=2[NH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O=C1NC2=C(C3=CC=CC=C13)C(C=1C=CC=CC12)=O
Name
Quantity
2.5 L
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
94 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
eluent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 96 h, during which time the reaction progress
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was slowly poured on ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with copious amounts of H2O and MeOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
O=C1NC2=C(C3=CC=CC=C13)CC=1C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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